Product packaging for 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol(Cat. No.:CAS No. 137788-52-4)

3-[(Furan-2-ylmethyl)-amino]-propan-1-ol

Cat. No.: B3100819
CAS No.: 137788-52-4
M. Wt: 155.19 g/mol
InChI Key: UCMRAPBPWXKDNL-UHFFFAOYSA-N
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Description

3-[(Furan-2-ylmethyl)-amino]-propan-1-ol (C8H15NO2) is a furan-based amino alcohol of interest in organic and medicinal chemistry research. The specific properties and applications for this compound are not fully detailed in the literature. Compounds featuring the furan ring are recognized as versatile building blocks for synthesizing more complex molecules due to their rich reactivity. For instance, substituted furans are integral to many natural products and pharmaceuticals and are frequently employed in developing new synthetic methodologies, such as oxidative dearomatization and cyclization reactions . As a bifunctional molecule containing both an amino and a hydroxyl group, this compound serves as a potential intermediate. Researchers may explore its use in constructing diverse heterocyclic systems or as a precursor for ligands and catalysts. All products are intended for Research Use Only and are not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO2 B3100819 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol CAS No. 137788-52-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-2-ylmethylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-5-2-4-9-7-8-3-1-6-11-8/h1,3,6,9-10H,2,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMRAPBPWXKDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963211
Record name 3-{[(Furan-2-yl)methyl]amino}propan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137788-52-4, 4439-22-9
Record name 3-[(2-Furanylmethyl)amino]-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137788-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{[(Furan-2-yl)methyl]amino}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 3 Furan 2 Ylmethyl Amino Propan 1 Ol and Its Analogs

Retrosynthetic Analysis of the 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comicj-e.org For this compound, the primary disconnections focus on the most synthetically accessible bonds, primarily the carbon-nitrogen (C-N) bond of the secondary amine.

Two logical retrosynthetic pathways emerge from the disconnection of the C-N bond:

Pathway A: This approach involves a disconnection between the nitrogen atom and the furan-2-ylmethyl group. This suggests a synthesis route starting from 3-amino-propan-1-ol and a suitable furfuryl derivative with a leaving group, such as furan-2-carbaldehyde (via reductive amination) or furfuryl chloride (via nucleophilic substitution).

Pathway B: Alternatively, disconnecting the bond between the nitrogen and the propanol (B110389) backbone points to furan-2-ylmethylamine (furfurylamine) as a key precursor. The corresponding three-carbon synthon could be a propanal derivative for a reductive amination approach or a molecule like 3-chloropropan-1-ol for an alkylation reaction.

A third, less direct but viable approach, involves the 1,2-amino alcohol motif. This could be achieved by disconnecting the C-C bond in the propanol chain, suggesting a strategy that builds the amino alcohol functionality from smaller precursors. However, the most direct and common strategies revolve around forming the C-N bond.

Reductive Amination Approaches for Furfurylamine (B118560) and its Derivatives

Reductive amination is a powerful and widely used method for forming C-N bonds, typically involving the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ to the target amine. taylorfrancis.comnih.gov This methodology is highly applicable to the synthesis of this compound.

One primary strategy involves the reaction of furan-2-carbaldehyde (furfural) with 3-amino-propan-1-ol. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently reduced to the final product. A variety of reducing agents can be employed, from common hydride reagents like sodium borohydride (B1222165) (NaBH₄) to catalytic hydrogenation.

The synthesis of the key precursor, furfurylamine, itself is often achieved through the reductive amination of furfural (B47365). rsc.orgresearchgate.net This process uses ammonia (B1221849) as the nitrogen source and hydrogen gas as the reducing agent, often in the presence of a metal catalyst. taylorfrancis.comrsc.org A range of catalysts have been investigated for this transformation, with varying degrees of selectivity and efficiency. nih.gov

Catalyst SystemSubstrateAmine SourceKey Findings
Rh/Al₂O₃FurfuralAqueous Ammonia / H₂Achieved high selectivity (~92%) for furfurylamine under optimized conditions (80 °C, 2h). rsc.org
Graphene-co-shelled Co nanoparticlesFurfuralAmmonia / H₂Provides a sustainable route to amines from biomass-derived platforms with good selectivity. rsc.org
Raney® NickelFurfuryl alcoholAmmoniaCan produce furfurylamine in good yield (78.8%) without added H₂, showcasing a switchable synthesis pathway. rsc.org

These studies highlight that the choice of catalyst and reaction conditions is critical to achieving high yields of the desired primary amine, furfurylamine, which is a cornerstone for subsequent synthetic steps. nih.govrsc.org

Nucleophilic Ring-Opening Reactions of Epoxides with Amines in Amino Alcohol Synthesis

The synthesis of amino alcohols can be effectively achieved through the ring-opening of epoxides with amine nucleophiles. nih.govchemistrysteps.com This reaction is driven by the release of ring strain in the three-membered epoxide ring. chemistrysteps.comyoutube.com For the synthesis of analogs of this compound, this strategy is particularly useful for generating 1,2-amino alcohol structures.

In a typical reaction, furfurylamine acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring. youtube.com This leads to the formation of a new C-N bond and an alcohol functionality on the adjacent carbon. The reaction generally proceeds via an Sₙ2 mechanism, resulting in an anti-addition of the amine and hydroxyl groups. chemistrysteps.comyoutube.com

General Reaction Scheme: Furan-2-ylmethylamine + Propylene Oxide → 1-[(Furan-2-ylmethyl)amino]propan-2-ol

The regioselectivity of the ring-opening depends on the reaction conditions:

Under basic or neutral conditions (with strong nucleophiles): The amine will attack the less sterically hindered carbon of the epoxide. youtube.com

Under acidic conditions (with weak nucleophiles): The reaction proceeds through a protonated epoxide intermediate. The nucleophile then attacks the more substituted carbon, as it can better stabilize the partial positive charge. youtube.com

This method provides a reliable route to a variety of β-amino alcohols starting from furfurylamine and different substituted epoxides.

Synthetic Routes Involving Propane-1-ol Derivatives and Furan-2-ylmethylamine

A straightforward approach to constructing the target molecule is the N-alkylation of furan-2-ylmethylamine (furfurylamine) with a suitable three-carbon electrophile derived from propane-1-ol. This method relies on a standard nucleophilic substitution reaction where the nitrogen atom of furfurylamine attacks an electrophilic carbon.

Commonly used propane-1-ol derivatives for this purpose include:

3-halopropan-1-ols (e.g., 3-chloropropan-1-ol or 3-bromopropan-1-ol): The halogen atom serves as a good leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the starting amine.

Propan-1-ol derivatives with sulfonate esters (e.g., tosylates or mesylates): These are excellent leaving groups, often leading to cleaner reactions and higher yields compared to alkyl halides. They are prepared by reacting 3-amino-propan-1-ol with the corresponding sulfonyl chloride.

The general scheme for this synthesis is as follows:

Furan-2-ylmethylamine + X-(CH₂)₃-OH → this compound + HX (where X = Cl, Br, OTs, OMs)

This method is robust and allows for the modular synthesis of a wide range of N-substituted amino alcohols by varying both the amine and the alkylating agent.

Catalytic Methodologies for C-N and C-O Bond Formation in Related Systems

Modern synthetic chemistry heavily relies on catalytic methods to form C-N and C-O bonds efficiently and selectively. While classical methods are effective, catalytic approaches can offer milder reaction conditions, higher functional group tolerance, and improved atom economy. mdpi.com

For C-N Bond Formation: Catalytic reductive amination, as discussed in section 2.2, is a prime example. The development of heterogeneous catalysts based on non-precious metals like nickel and cobalt is a key area of research, aiming to replace more expensive precious metal catalysts (e.g., Rh, Pd, Ru). nih.govrsc.org These catalysts are crucial for the sustainable production of amines from biomass-derived feedstocks like furfural. frontiersin.org

For C-O and C-C Bond Formation in Furan (B31954) Synthesis: The furan ring itself is a versatile scaffold that can be synthesized through various catalytic methods. researchgate.net Metal-catalyzed cycloisomerization reactions of functionalized alkynes or allenes are common strategies. researchgate.netthieme.de Additionally, transition-metal-catalyzed cross-coupling reactions are employed to functionalize the furan ring, allowing for the synthesis of complex analogs. For instance, copper and iron catalysts have been used for intramolecular C-O bond formation to create benzofuran (B130515) systems, a related and important class of oxygen heterocycles. nih.gov These methodologies, while not directly forming the target molecule's backbone, are essential for creating a diverse library of furan-containing precursors for further elaboration.

Optimization of Reaction Conditions and Yield for Academic Research Scale

Optimizing reaction conditions is a critical step in any synthetic procedure to maximize product yield and purity while minimizing reaction time and the formation of byproducts. scielo.br For the synthesis of this compound, several parameters must be considered.

A study on a one-pot, three-component synthesis of related furan derivatives investigated the effect of different solvents on reaction time and yield. nih.gov The findings illustrate the importance of solvent selection in synthetic outcomes.

SolventHeating MethodTime (min)Yield (%)
EthanolReflux3067
Isopropyl alcoholReflux2575
1,4-DioxaneReflux3270
TolueneReflux3565
BenzeneReflux4060
Adapted from a study on the synthesis of 3-hetarylaminomethylidenefuran-2(3H)-ones, demonstrating the impact of solvent choice. nih.gov

Key parameters for optimization in the synthesis of this compound typically include:

Solvent: The polarity and boiling point of the solvent can significantly influence reaction rates and solubility of reactants. researchgate.net

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to decomposition or side reactions. Finding the optimal temperature is crucial. scielo.br

Catalyst: In catalytic reactions, the choice of catalyst, its loading, and the support material are paramount for achieving high conversion and selectivity. nih.gov

Stoichiometry of Reagents: The molar ratio of the reactants can affect the reaction outcome, especially in preventing the formation of di-substituted or other byproducts.

Reaction Time: Monitoring the reaction progress (e.g., by TLC or GC) is necessary to determine the optimal time to stop the reaction, maximizing yield before product degradation occurs. scielo.br

For academic research, a systematic approach involving the variation of one parameter at a time is typically employed to identify the optimal conditions for laboratory-scale synthesis.

Mechanistic Organic Chemistry and Reaction Pathways of 3 Furan 2 Ylmethyl Amino Propan 1 Ol

Reactivity of the Furan (B31954) Ring in Amino Alcohol Contexts

Electrophilic Substitution Reactions on the Furan Nucleus

Electrophilic substitution is a cornerstone of furan chemistry. numberanalytics.com The reaction proceeds via the formation of a cationic intermediate (a sigma complex), which is significantly stabilized by resonance when the electrophile attacks the C2 or C5 position. chemicalbook.compearson.comonlineorganicchemistrytutor.com The intermediate from an attack at the C2/C5 position can delocalize the positive charge over three atoms, including the ring oxygen, whereas an attack at the C3/C4 position results in a less stable intermediate with only two resonance structures. chemicalbook.com Consequently, for 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol, electrophilic attack will preferentially occur at the C5 position. Due to the high reactivity of the furan ring, mild reaction conditions are typically sufficient for these transformations. pearson.com

Table 1: Common Electrophilic Substitution Reactions on Furan Derivatives

Reaction Type Reagent/Conditions Typical Product
Nitration Nitric acid in acetic anhydride (B1165640) 2-Nitrofuran derivative
Halogenation Br₂ in dioxane 2-Bromofuran derivative
Sulfonation SO₃ in pyridine (B92270) Furan-2-sulfonic acid
Formylation Vilsmeier-Haack reagent (POCl₃, DMF) 2-Formylfuran derivative

Oxidative Transformations of the Furan Moiety

The electron-rich nature of the furan ring makes it susceptible to oxidation, which can lead to a variety of products through ring-opening or rearrangement pathways. nih.govnih.gov The oxidation of furans, particularly furfurylamines, can proceed via the aza-Achmatowicz reaction, providing access to highly functionalized heterocyclic structures like piperidinones. urfu.ruorganicreactions.org This transformation typically involves an initial oxidation of the furan ring to an unstable intermediate, which is then attacked by the pendant nucleophilic amine in an intramolecular fashion.

The nature of the oxidizing agent and reaction conditions dictates the outcome. nih.gov For instance, cytochrome P450 enzymes can catalyze the oxidation of furan rings to form reactive electrophilic intermediates, such as epoxides or cis-enediones. nih.gov These intermediates can react with cellular nucleophiles or, in the context of this compound, could be intercepted by the internal amine or alcohol functionalities, leading to complex cyclized products. urfu.ru

Table 2: Oxidizing Agents and Potential Products for Furan Derivatives

Oxidizing Agent Intermediate/Product Type
m-Chloroperbenzoic acid (m-CPBA) Epoxidation, leading to ring-opened products. nih.gov
N-Bromosuccinimide (NBS) / Pyridine Oxidative rearrangement. nih.gov
Lead Tetraacetate (Pb(OAc)₄) Formation of 2,5-diacetoxy-2,5-dihydrofurans.

Reduction of the Furan Ring to Tetrahydrofuran (B95107) Derivatives

The aromatic furan ring can be reduced to the corresponding saturated tetrahydrofuran (THF) derivative through catalytic hydrogenation. This transformation is highly valuable for converting biomass-derived furans into useful saturated heterocycles. researchgate.net The reaction typically requires a metal catalyst, such as nickel, palladium, platinum, or rhodium, under a hydrogen atmosphere. researchgate.netosti.gov

For a substrate like this compound, the hydrogenation would yield 3-{[ (Tetrahydrofuran-2-yl)methyl]amino}propan-1-ol. The reaction conditions, including temperature, pressure, and choice of catalyst, are critical for achieving high selectivity and yield, as competing side reactions like hydrogenolysis of the C-O bonds in the ring or the side chain can occur. researchgate.net For example, studies on furfuryl alcohol have shown that smaller nickel particle sizes can favor higher conversion rates to tetrahydrofurfuryl alcohol. researchgate.net

Table 3: Catalysts for Furan Ring Hydrogenation

Catalyst Typical Conditions Notes
Raney Nickel (Ra-Ni) 100-150°C, 10-40 bar H₂ Commonly used, cost-effective. researchgate.net
Palladium on Carbon (Pd/C) Room temp to 100°C, 1-10 bar H₂ Highly efficient, operates under milder conditions.
Rhodium on Alumina (Rh/Al₂O₃) Mild conditions Often shows high selectivity.

Cycloaddition Reactions Involving the Furan Diene (e.g., Diels-Alder)

The furan ring can function as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov It reacts with various dienophiles, such as maleic anhydride and N-substituted maleimides, to form oxabicyclo[2.2.1]heptene adducts. researchgate.net These reactions are powerful tools for constructing complex polycyclic systems in a stereocontrolled manner. researchgate.netnih.gov

The Diels-Alder reaction of furans is often reversible, and the stability of the adduct depends on the dienophile used. In the context of this compound, the furan ring can react with an external dienophile. Furthermore, if the amino alcohol side chain were modified to contain a dienophilic moiety (e.g., an allyl group), an intramolecular Diels-Alder reaction of the furan (IMDAF) could occur, leading to the formation of intricate, bridged nitrogen heterocycles. researchgate.net The stereochemical outcome of these reactions (exo vs. endo selectivity) is influenced by factors such as reaction temperature and the presence of Lewis acid catalysts. nih.govresearchgate.net

Table 4: Examples of Dienophiles in Diels-Alder Reactions with Furans

Dienophile Product Type Selectivity
Maleic Anhydride Oxabicycloheptene dicarboxylic anhydride Typically forms the exo adduct under thermodynamic control. researchgate.net
N-Phenylmaleimide N-Phenyl substituted oxabicycloheptene High yield of the exo adduct is common.
Dimethyl Acetylenedicarboxylate Oxabicycloheptadiene derivative Can aromatize via loss of the oxygen bridge.

Transformations Involving the Secondary Amine Functionality

The secondary amine in the this compound side chain is a key functional group, acting as a potent nucleophile and a base. Its reactivity allows for a wide array of modifications to the molecule's side chain.

Nucleophilic Reactivity of the Amine Group

All amines possess a lone pair of electrons on the nitrogen atom, which makes them effective nucleophiles. chemguide.co.uklibretexts.org Secondary amines are generally more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group, although they are more sterically hindered. masterorganicchemistry.com The secondary amine in the title compound can attack a variety of electrophilic centers.

Common reactions include:

Alkylation: Reaction with haloalkanes (alkyl halides) leads to the formation of a tertiary amine. This reaction proceeds via an Sₙ2 mechanism. If an excess of the haloalkane is used, the reaction can proceed further to form a quaternary ammonium (B1175870) salt. libretexts.org

Acylation: A vigorous reaction occurs with acyl chlorides or a slower reaction with acid anhydrides to form an N,N-disubstituted amide. chemguide.co.uk This is a common method for protecting the amine functionality or for synthesizing more complex amide structures.

Reaction with Carbonyls: Amines react with aldehydes and ketones. The initial nucleophilic addition forms a carbinolamine intermediate, which can then dehydrate. With secondary amines, this dehydration leads to the formation of an enamine, a valuable synthetic intermediate.

Table 5: Nucleophilic Reactions of the Secondary Amine

Electrophile Reagent Type Product Class
Alkyl Halide (e.g., CH₃I) Alkylating Agent Tertiary Amine
Acyl Chloride (e.g., CH₃COCl) Acylating Agent N,N-Disubstituted Amide
Acid Anhydride (e.g., (CH₃CO)₂O) Acylating Agent N,N-Disubstituted Amide
Aldehyde/Ketone (e.g., Cyclohexanone) Carbonyl Compound Enamine

Acylation and Alkylation Reactions

The secondary amine in this compound is a primary site for nucleophilic attack, making it readily susceptible to acylation and alkylation.

N-Acylation: The nitrogen atom's lone pair of electrons can attack the electrophilic carbonyl carbon of acylating agents like acid chlorides or anhydrides. This reaction proceeds through a nucleophilic acyl substitution mechanism to form a stable N-acyl derivative (an amide). The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl).

N-Alkylation: Similarly, the secondary amine can be alkylated by reaction with alkyl halides. This reaction follows an SN2 pathway, where the amine nitrogen acts as the nucleophile, displacing the halide leaving group from the alkylating agent. This process can lead to the formation of a tertiary amine. The use of excess alkylating agent can result in the formation of a quaternary ammonium salt. Sustainable methods for N-alkylation using alcohols as alkylating agents via a "borrowing hydrogen" strategy have also been developed, representing a greener alternative. core.ac.uk

Reaction TypeTypical ReagentsProduct Class
N-AcylationAcetyl chloride, Acetic anhydride, Benzoyl chlorideAmide
N-AlkylationMethyl iodide, Ethyl bromide, Benzyl chlorideTertiary Amine

Amine-Catalyzed Reactions

The secondary amine functionality of this compound allows it to function as an organocatalyst. Aminocatalysis can proceed via two primary mechanisms:

Enamine Catalysis: The secondary amine can react with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine can then react with an electrophile (e.g., in a Michael addition or an α-alkylation). Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the functionalized carbonyl product.

Iminium Catalysis: In the presence of an α,β-unsaturated carbonyl compound, the amine can form an iminium ion. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack. This is a common strategy in asymmetric Diels-Alder reactions.

Amino alcohols, in particular, have been effectively used as organocatalysts for various asymmetric addition reactions. researchgate.netresearchgate.net The presence of both the amine and alcohol groups in this compound allows for potential bifunctional catalysis, where the alcohol group might participate in hydrogen bonding to activate the electrophile or stabilize transition states.

Chemistry of the Primary Alcohol Group

The primary alcohol is another key reactive center, enabling oxidation, esterification, and etherification reactions.

Oxidation Reactions to Carbonyl Compounds

The primary alcohol group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Selective, single-step oxidation to the aldehyde requires the use of mild oxidizing agents and anhydrous conditions to prevent overoxidation. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) in a solvent like dichloromethane (B109758) are effective for this transformation.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, typically in aqueous media, will oxidize the primary alcohol to a carboxylic acid, proceeding through an aldehyde hydrate (B1144303) intermediate. Common reagents for this include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, also known as the Jones reagent), or nitric acid. Recent research has also shown that manganese pincer complexes can efficiently catalyze the oxidation of furfuryl alcohols to the corresponding furoic acids. nih.govresearchgate.net

Oxidizing AgentSolventPrimary Product
Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Aldehyde
Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂)Aldehyde
Potassium Permanganate (KMnO₄)Water, AcetoneCarboxylic Acid
Chromic Acid (H₂CrO₄)Acetone, WaterCarboxylic Acid

Esterification and Etherification Studies

Esterification: The primary alcohol can be converted to an ester through several methods. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid), which protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. organic-chemistry.org Alternatively, for more sensitive substrates, the alcohol can be reacted with a more reactive acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine. This method avoids the use of strong acids which can cause decomposition of the furan ring. google.com

Etherification: The synthesis of ethers from the primary alcohol can be achieved via the Williamson ether synthesis. This two-step process begins with the deprotonation of the alcohol using a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide. This alkoxide then reacts with an alkyl halide in an SN2 reaction to form the ether. google.com For furan-containing compounds, acid-catalyzed etherification using orthoesters has also been reported as an effective method. researchgate.net

Intramolecular Cyclization and Rearrangement Processes for Derivative Synthesis

The structure of this compound, containing three distinct functional groups in a flexible chain, is well-suited for intramolecular reactions to form novel heterocyclic derivatives.

Oxidative Cyclization (Achmatowicz Reaction): A well-known transformation of furfuryl alcohols is the Achmatowicz reaction, an oxidative ring expansion that converts a furan into a dihydropyranone. nih.gov If the secondary amine in the target molecule were first protected, the furfuryl alcohol moiety could potentially undergo such a rearrangement to generate a substituted pyranone, a valuable synthetic intermediate. nih.gov

Aza-Wacker Cyclization: Palladium-catalyzed aerobic oxidation reactions can facilitate the intramolecular cyclization of amino-alcohols. nih.gov A derivative of the target compound, where the amine attacks an appropriately positioned double bond, could potentially undergo an aza-Wacker cyclization to form nitrogen-containing heterocyclic structures like substituted morpholines or piperidines. nih.gov

Pictet-Spengler Type Reactions: While classic Pictet-Spengler reactions involve electron-rich arenes like indoles, analogous cyclizations involving furans are known. After converting the primary alcohol to an aldehyde via oxidation, an acid-catalyzed intramolecular cyclization could occur where the furan ring acts as the nucleophile, attacking the iminium ion formed from the amine and aldehyde, to generate a new fused ring system.

These cyclization strategies highlight the potential of this compound as a scaffold for generating diverse and complex molecular architectures. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the "3-[(Furan-2-ylmethyl)-amino]-propan-1-ol" framework.

While specific experimental spectra for "this compound" are not widely published, a robust and accurate prediction of its ¹H and ¹³C NMR spectra can be derived from the well-documented spectral data of its constituent fragments: furfurylamine (B118560) and 3-amino-1-propanol. rsc.orgnih.govsctunisie.orgchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The furan (B31954) ring protons typically appear in the aromatic region (δ 6.0–7.5 ppm), with the proton at the C5 position being the most deshielded due to the electronegativity of the ring oxygen. rsc.org The methylene (B1212753) bridge protons (CH₂-N) adjacent to the furan ring would likely resonate around δ 3.7–3.8 ppm. The protons of the propanol (B110389) chain will exhibit characteristic shifts: the methylene group adjacent to the nitrogen (N-CH₂) is expected around δ 2.7–2.9 ppm, the methylene group adjacent to the hydroxyl group (CH₂-OH) around δ 3.5–3.7 ppm, and the central methylene group (CH₂-CH₂-CH₂) as a quintet or multiplet around δ 1.6–1.8 ppm. The protons of the N-H and O-H groups are expected to appear as broad singlets whose chemical shifts are highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The furan ring carbons are expected in the downfield region, with the C2 and C5 carbons appearing at approximately δ 155 ppm and δ 142 ppm, respectively, while the C3 and C4 carbons would be found further upfield around δ 105–110 ppm. rsc.orgsctunisie.org The methylene carbon attached to the furan ring (C-7) is anticipated around δ 40-45 ppm. For the propanol chain, the carbon bonded to the hydroxyl group (C-1) would be the most deshielded at ~δ 60-65 ppm, followed by the carbon bonded to the nitrogen (C-3) at ~δ 45-50 ppm, and the central carbon (C-2) at ~δ 30-35 ppm. docbrown.info

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) values based on the analysis of its constituent fragments, furfurylamine and 3-amino-1-propanol.

Atom Numbering (See Figure)¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1~3.5-3.7 (t)~60-65
2~1.6-1.8 (quint)~30-35
3~2.7-2.9 (t)~45-50
4 (NH)Broad-
5~3.7-3.8 (s)~40-45
6-~155
7~6.2-6.3 (d)~105-108
8~6.3-6.4 (dd)~110
9~7.4-7.5 (d)~142
10 (OH)Broad-

To confirm the assignments made from 1D NMR and to establish the precise connectivity of atoms, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For "this compound," COSY would show correlations between the adjacent protons on the propanol chain (H1↔H2, H2↔H3) and between the coupled protons on the furan ring (H7↔H8, H8↔H9). This unequivocally confirms the propanol fragment's structure and the relative positions of the furan protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would provide a clear correlation for each C-H bond, for instance, linking the proton signal at ~3.6 ppm to the carbon signal at ~62 ppm (C1), and the furan proton at ~7.4 ppm to its corresponding carbon at ~142 ppm (C9). This is crucial for the unambiguous assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for connecting the different fragments of the molecule. Key HMBC correlations would be expected from the methylene protons at H5 to the furan carbons C6 and C7, and from the propanol protons at H3 to the methylene carbon C5. These correlations would definitively establish the link between the furan-2-ylmethyl group and the 3-amino-propan-1-ol chain through the nitrogen atom.

Vibrational Spectroscopy for Intermolecular Interactions and Functional Group Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding.

The FT-IR spectrum of "this compound" would be characterized by several key absorption bands. A broad band in the region of 3200–3500 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations, with its breadth suggesting the presence of hydrogen bonding. researchgate.net The C-H stretching vibrations of the furan ring are expected just above 3100 cm⁻¹, while the aliphatic C-H stretches of the methylene groups would appear in the 2850–3000 cm⁻¹ region. sctunisie.org

Characteristic furan ring vibrations, including C=C stretching, are expected in the 1500–1600 cm⁻¹ range. sctunisie.org The C-O-C asymmetric stretching of the furan ring typically gives a strong band around 1150-1250 cm⁻¹, while the C-O stretching of the primary alcohol would appear as a strong band near 1050 cm⁻¹. The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ region.

Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
O-H Stretch3200–3500 (Broad)Alcohol
N-H Stretch3200–3500 (Broad)Secondary Amine
C-H Stretch (Furan)~3120Aromatic
C-H Stretch (Aliphatic)2850–3000-CH₂-
C=C Stretch (Furan)1500–1600Aromatic Ring
N-H Bend1550–1650Secondary Amine
C-O-C Stretch (Furan)1150-1250Ether
C-N Stretch1020-1250Amine
C-O Stretch (Alcohol)~1050Primary Alcohol

Mass Spectrometry for Reaction Monitoring and Product Characterization (ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for polar molecules like "this compound," as it can ionize the molecule gently, often leaving the molecular ion intact.

In positive-ion mode ESI-MS, the compound would be expected to be detected as its protonated form, [M+H]⁺, with an m/z value of approximately 156.2. High-resolution mass spectrometry (HRMS) could confirm the elemental composition (C₈H₁₄NO₂) with high accuracy.

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation of the parent ion. A prominent and characteristic fragmentation pathway would involve the cleavage of the C-N bond, leading to the formation of the highly stable furfuryl cation at m/z 81. Another likely fragmentation would be the loss of a water molecule (H₂O) from the propanol moiety, resulting in an ion at m/z 138. Further fragmentation of the propanolamine (B44665) side chain would also produce characteristic ions.

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for "this compound" is not publicly available, analysis of related structures allows for a detailed prediction of its solid-state features. researchgate.netnist.gov

A crystalline sample would reveal precise bond lengths, bond angles, and torsion angles. The furan ring is expected to be planar. researchgate.net The conformation of the flexible propanolamine chain would be determined by the optimization of intermolecular forces in the crystal lattice. A key feature of the solid-state structure would be an extensive network of intermolecular hydrogen bonds. The hydroxyl group (-OH) and the secondary amine group (-NH-) would act as hydrogen bond donors, while the oxygen and nitrogen atoms, as well as the furan ring's oxygen atom, could act as acceptors. These hydrogen bonds would play a crucial role in defining the crystal packing arrangement.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment of Chiral Derivatives

The parent molecule, "this compound," is achiral and therefore does not exhibit optical activity. However, if a chiral center were introduced into the molecule, for example, by adding a substituent at the C1 or C2 position of the propanol chain, chiroptical spectroscopic techniques would become essential for assigning the absolute stereochemistry of the resulting enantiomers.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum (a plot of Δɛ versus wavelength) is highly sensitive to the three-dimensional arrangement of the chromophores. The furan ring serves as the primary chromophore in this molecule. The sign and intensity of the Cotton effects in the ECD spectrum could be correlated with the absolute configuration of the stereocenter by comparison with theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT). rsc.orgnih.gov

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. A VCD spectrum provides stereochemical information about the entire molecule, not just the environment around a chromophore. By comparing the experimental VCD spectrum with the computed spectrum for a specific enantiomer (e.g., the (R)-enantiomer), the absolute configuration can be determined unambiguously.

Computational and Theoretical Chemistry Investigations

Conformational Analysis and Potential Energy Surface Mapping

No studies detailing the conformational analysis or the potential energy surface of 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol to identify stable conformers were found.

Without access to peer-reviewed research that has specifically performed these calculations on this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Molecular Dynamics Simulations for Solvent Effects and Flexibility

These simulations can reveal stable conformations of the molecule and the energy barriers between them. Understanding the conformational landscape is vital as it dictates how the molecule might interact with biological targets. For instance, the flexibility of the propanolamine (B44665) side chain and the orientation of the furan (B31954) ring are critical determinants of its binding affinity to a protein.

In Silico Mechanistic Studies of Chemical Transformations and Catalysis

In silico mechanistic studies are employed to unravel the step-by-step pathways of chemical reactions, including those involving "this compound." These computational methods, often utilizing quantum mechanics (QM) or combined QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, can model the transition states and intermediates of a reaction, providing insights into reaction kinetics and thermodynamics.

For a molecule like "this compound," such studies could investigate its synthesis, degradation pathways, or its role as a catalyst or reactant in various chemical transformations. For example, the reactivity of the furan ring, the nucleophilicity of the secondary amine, and the role of the hydroxyl group can be computationally explored to predict reaction outcomes and design more efficient synthetic routes.

While specific mechanistic studies on this compound are not prominent, the general approach is widely used. For instance, computational studies on the Diels-Alder reaction of furan derivatives have been conducted to understand the effect of substituents, solvents, and temperature on the reaction mechanism. semanticscholar.org These principles and methodologies could be directly applied to investigate the chemical transformations of "this compound."

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.orgresearchgate.net In the context of "this compound," molecular docking is instrumental in identifying potential biological targets and understanding the molecular basis of its activity.

The process involves placing the 3D structure of the compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. This allows for the prediction of key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex.

Numerous studies have demonstrated the utility of molecular docking for furan derivatives. For example, novel furan-azetidinone hybrids have been docked into the active sites of various bacterial enzymes, such as dihydrofolate reductase and enoyl reductase, to predict their antibacterial potential. ijper.org In another study, furan-derived chalcones were docked into the active site of glucosamine-6-phosphate synthase to explore their antimicrobial activity. nih.gov These studies often reveal that specific interactions, such as pi-pi stacking with aromatic residues like phenylalanine and tyrosine, are crucial for binding. ijper.org

For "this compound," docking studies could be performed against a range of potential protein targets to hypothesize its mechanism of action. The furan ring could engage in pi-pi stacking interactions, while the secondary amine and hydroxyl group are potential hydrogen bond donors and acceptors.

Table 1: Representative Molecular Docking Studies of Furan Derivatives

Compound ClassTarget ProteinKey Findings
Furan-azetidinone hybridsE. coli Enoyl ReductasePotential inhibition with specific binding to the enzyme. ijper.org
Furan-derived chalconesGlucosamine-6-phosphate synthaseCompounds bind to the active site, suggesting a similar mechanism to the natural substrate. nih.gov
Furan-based peptides20S ProteasomeDocking suggested a noncovalent binding mode due to the distance for covalent bond formation. nih.gov
Furan-azetidinone hybridsS. aureus Dihydrofolate reductaseA 2-hydroxy derivative showed promise as an inhibitor with specific active site binding. researchgate.net

This table is interactive and can be sorted by clicking on the column headers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. acs.org These models are developed by correlating physicochemical properties or structural features of a series of compounds with their experimentally determined activities.

For a class of compounds including "this compound," a QSAR model could be developed to predict its biological activity based on descriptors such as molecular weight, logP (lipophilicity), polar surface area, and various electronic and steric parameters. This allows for the virtual screening of large libraries of related compounds and the optimization of lead structures to enhance their desired activity and reduce potential toxicity. acs.org

QSAR studies have been successfully applied to furan derivatives. For instance, a study on furan-3-carboxamides used QSAR to establish a correlation between the physicochemical parameters of the compounds and their antimicrobial activity. researchgate.net Another study incorporated QSAR to assess the ecotoxicological impact of furan-based carbamate (B1207046) insecticides. acs.org

The development of a robust QSAR model for furan-containing compounds would enable the prediction of the biological profile of "this compound" and guide the design of new analogs with improved properties. The furan scaffold is recognized for its potential in generating bioactive molecules with a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects. semanticscholar.orgijabbr.comutripoli.edu.ly

Applications in Chemical Research and Advanced Materials

Utilization as a Versatile Building Block in Organic Synthesis

In synthetic organic chemistry, the value of a building block is determined by the number and type of functionalities it contains, which dictate its reactivity and ability to be elaborated into more complex structures. 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol is an exemplary synthon, offering three distinct points for chemical modification: the furan (B31954) nucleus, the secondary amine, and the primary hydroxyl group.

The structure of this compound is inherently suited for the construction of complex heterocyclic frameworks. The furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, providing a direct route to highly substituted and stereochemically complex oxabicyclic systems. These adducts can be further transformed into a variety of carbocyclic and heterocyclic compounds.

The nucleophilic secondary amine and the primary alcohol offer numerous possibilities for intramolecular and intermolecular cyclization reactions. For instance, the amine can participate in condensation reactions with carbonyl compounds or undergo reactions with bifunctional electrophiles to form nitrogen-containing heterocycles like piperidines or azepanes. The hydroxyl group can be converted into a good leaving group or used in cyclization reactions to form oxygen-containing rings. The interplay between these functional groups allows for the synthesis of diverse heterocyclic scaffolds.

Functional GroupReaction TypePotential Heterocyclic Product
Furan RingDiels-Alder ([4+2] Cycloaddition)Oxabicycles, Substituted Benzenes (after aromatization)
Secondary AmineNucleophilic Acyl SubstitutionLactams
Secondary AmineReductive Amination (intramolecular)Pyrrolidines, Piperidines
Primary AlcoholWilliamson Ether Synthesis (intramolecular)Tetrahydrofurans, Tetrahydropyrans
Amine & AlcoholReaction with Phosgene/EquivalentsOxazepanes

This table presents potential synthetic routes based on the functional groups of this compound.

Natural products provide the inspiration for many synthetic molecules designed for biological screening and drug discovery. The structural motifs present in this compound—specifically the furan ring and the flexible amino alcohol chain—are found in various natural products and biologically active molecules. The furan moiety is a key component of numerous natural compounds and serves as a versatile intermediate in their synthesis. nih.gov

This compound can be used as a starting point in diversity-oriented synthesis (DOS), a strategy that aims to create libraries of structurally diverse and complex molecules for high-throughput screening. nih.gov By systematically modifying the furan ring, the amine, and the alcohol, a wide array of natural product-like scaffolds can be generated from this single precursor, exploring a larger and more diverse chemical space.

Role in Ligand Design for Coordination Chemistry and Catalysis

The design of ligands is central to the development of coordination complexes with specific properties, such as catalytic activity or utility in materials science. This compound possesses donor atoms—the nitrogen of the amine and the oxygen of the alcohol—that can coordinate to metal centers. The oxygen atom of the furan ring could also potentially participate in coordination, making the molecule a candidate for a multidentate ligand.

Its ability to act as a bidentate [N,O] or potentially tridentate [N,O,O] ligand allows for the formation of stable chelate rings with a variety of transition metals. The flexibility of the propanol (B110389) chain enables the ligand to adapt to the preferred coordination geometry of different metal ions. The resulting metal complexes could be investigated for catalytic activity in reactions such as oxidation, reduction, or carbon-carbon bond formation. The furan ring, while not always directly coordinating, can influence the electronic properties of the metal center and provide a site for further functionalization of the ligand.

Potential Coordination ModeDonor Atoms InvolvedPotential Metal IonsPossible Applications
Bidentate (Chelating)Amine (N), Alcohol (O)Cu(II), Zn(II), Ni(II), Pd(II)Homogeneous Catalysis, Model Complexes
Tridentate (Chelating)Amine (N), Alcohol (O), Furan (O)Fe(III), Ru(III), Ln(III)Magnetic Materials, Lewis Acid Catalysis
MonodentateAmine (N)Zn(II)Precursor for more complex structures

This table outlines the potential of this compound as a ligand in coordination chemistry.

Integration into Polymeric Materials and Functional Scaffolds

The dual functionalities of the amine and alcohol groups make this compound an attractive monomer for incorporation into polymers, while the furan ring can impart unique functional properties to the resulting material.

The compound can be integrated into various polymer backbones. The primary alcohol can participate in condensation polymerization to form polyesters or polyethers. The secondary amine, along with the alcohol, can react with diisocyanates to form polyurethanes or with diacyl chlorides to form polyamides. The incorporation of the furan moiety into the polymer side chain introduces a reactive handle that can be used for post-polymerization modification or for creating functional materials.

A significant application of furan-containing polymers lies in the development of self-healing materials. This functionality is typically based on the reversible Diels-Alder (DA) reaction between the furan group (diene) and a dienophile, such as a maleimide. nih.govnih.gov

When a polymer incorporating this compound is cross-linked with a bismaleimide, a thermally reversible network is formed. nih.gov Upon heating, the DA adducts undergo a retro-Diels-Alder (rDA) reaction, breaking the cross-links and allowing the material to flow and heal cracks or damage. nih.gov Upon cooling, the forward DA reaction occurs, reforming the cross-links and restoring the material's integrity. nih.gov This process allows for repeatable healing of damage. The healing efficiency of such systems can be quite high, with some furan-based polyurethane systems regaining a significant percentage of their original mechanical properties after being healed. nih.gov The amine and hydroxyl groups of the parent molecule are crucial for integrating it into a stable polymer network, such as a polyurethane, which then carries the furan functionality for the healing chemistry. nih.gov

Development of Biochemical Probes for Research Assays

The furan moiety within this compound provides a foundation for the development of novel biochemical probes. Furan derivatives have been successfully utilized in the synthesis of fluorescent probes for cellular imaging and other research assays. nih.gov The aromatic and heterocyclic nature of the furan ring can be chemically modified to incorporate fluorophores or other reporter groups. The amino and hydroxyl groups of the propanolamine (B44665) side chain offer convenient points for bioconjugation to proteins, nucleic acids, or other biomolecules of interest.

The design of a biochemical probe based on this compound could involve the following hypothetical steps:

Fluorophore Attachment: The furan ring could be functionalized, for example, through a Vilsmeier-Haack reaction to introduce a formyl group, which can then be used to build a more complex, conjugated system that exhibits fluorescence. Alternatively, the amine or alcohol group could be used as a handle to attach a known fluorescent dye.

Linker Modification: The propanolamine backbone can be modified to include a linker of variable length and composition. This linker can be designed to optimize the distance between the reporter group and the biological target, minimizing steric hindrance and potential quenching effects.

Targeting Moiety Integration: The terminal hydroxyl group could be activated and coupled to a molecule with a high affinity for a specific biological target, such as a peptide sequence for a particular enzyme or a ligand for a cell surface receptor.

Hypothetical Research Findings for a Furan-Based Biochemical Probe:

A hypothetical research assay could utilize a fluorescently labeled derivative of this compound to visualize a specific protein within a cell. The probe's fluorescence might be designed to be environmentally sensitive, changing in intensity or wavelength upon binding to its target, thereby providing information about the local microenvironment.

Table 1: Hypothetical Photophysical Properties of a Probe Derived from this compound
Probe DerivativeExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)Application
Probe-A (Unbound)4505200.35Intracellular protein imaging
Probe-A (Bound to Target Protein)4505100.65

Applications in Analytical Chemistry as Reagents or Standards

In analytical chemistry, this compound can serve as a versatile reagent or a reference standard, particularly in chromatographic and spectroscopic methods. nih.gov Its distinct chemical structure and moderate polarity make it suitable for use in both normal-phase and reversed-phase high-performance liquid chromatography (HPLC).

As an analytical standard, a highly purified sample of this compound would be essential for the quantitative analysis of related compounds in various matrices. For instance, it could be used to create calibration curves for the detection and quantification of furan-containing compounds in environmental samples or in the quality control of industrial chemical processes.

The use of isotopically labeled versions of this compound can be a powerful tool for elucidating reaction mechanisms. iaea.org By selectively replacing certain atoms with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ¹⁸O), researchers can trace the fate of these atoms through a chemical or biochemical transformation.

For example, a study investigating the metabolism of furan-containing compounds could employ ¹³C-labeled this compound. By analyzing the mass spectra of the metabolic products, the positions of the ¹³C labels would reveal how the original molecule was fragmented and reassembled by enzymatic pathways.

Hypothetical Isotopic Labeling Study:

Consider a hypothetical study on the oxidation of the furan ring in this compound. A sample of the compound could be synthesized with an ¹⁸O atom incorporated into the furan ring. After subjecting this labeled compound to an oxidative environment, the distribution of the ¹⁸O label in the resulting products could be analyzed by mass spectrometry. This would help to determine whether the furan oxygen is retained or exchanged during the oxidation process, providing critical insight into the reaction mechanism.

Table 2: Hypothetical Mass Spectrometry Data for Isotopic Labeling Study
CompoundMolecular FormulaExpected m/z (Unlabeled)Observed m/z (¹⁸O Labeled)Interpretation
This compoundC₈H₁₃NO₂155.09157.09Successful incorporation of one ¹⁸O atom.
Oxidized Product AC₈H₁₃NO₃171.09173.09Retention of the furan oxygen atom in the product.
Oxidized Product BC₇H₁₁NO₃157.07157.07Loss of the furan ring, including the ¹⁸O label.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways for 3-[(Furan-2-ylmethyl)-amino]-propan-1-ol

The industrial viability of this compound and its derivatives is intrinsically linked to the development of efficient, cost-effective, and environmentally benign synthetic routes. Traditional methods often rely on harsh conditions and petroleum-based reagents. nih.gov Future research is therefore geared towards greener alternatives.

One of the most promising avenues is the direct reductive amination of biomass-derived furanic aldehydes, such as furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netacs.org This one-pot reaction, combining an aldehyde, an amine (in this case, 3-amino-propan-1-ol), and a reducing agent, offers a more streamlined and atom-economical process. rsc.org Research in this area should focus on developing robust and selective catalysts based on non-precious, earth-abundant metals to replace costly noble metal catalysts like palladium and ruthenium. nih.govnih.gov The use of aqueous media and molecular hydrogen as a clean reducing agent would further enhance the sustainability of this approach. rsc.org

Biocatalysis presents another significant frontier for sustainable synthesis. nih.gov Enzymes, such as transaminases, can perform highly selective aminations under mild conditions, minimizing byproducts and energy consumption. nih.gov Future work could involve engineering specific enzymes for the efficient conversion of furan (B31954) aldehydes to the desired amino alcohol. frontiersin.org Establishing enzymatic cascade reactions could allow for the one-pot synthesis from basic biomass sugars to the final product, representing a major leap in green chemistry. nih.gov

Synthesis StrategyKey AdvantagesFuture Research Focus
Catalytic Reductive Amination Atom economy, potential for one-pot synthesis, use of biomass feedstock. researchgate.netnih.govDevelopment of non-precious metal catalysts, optimization for aqueous conditions. nih.gov
Biocatalysis High selectivity, mild reaction conditions, reduced waste, renewable catalysts. nih.govfrontiersin.orgEnzyme engineering for specific substrates, development of one-pot cascade reactions. nih.gov

Deeper Mechanistic Understanding of Biological Interactions through Integrated Experimental and Computational Approaches

The furan nucleus is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds. ijabbr.comnih.gov To exploit the potential of this compound in drug discovery, a profound understanding of its interactions with biological targets is essential. An integrated approach combining experimental biology with computational modeling is the most effective path forward.

Molecular docking simulations can predict the binding modes and affinities of the compound and its derivatives with various biological targets like enzymes and receptors. ijper.orgnih.gov For instance, studies on other furan derivatives have used docking to identify potential inhibitors for targets in E. coli and Mycobacterium tuberculosis. ijper.orgnih.gov Such in silico studies can prioritize derivatives for synthesis and biological testing, saving significant time and resources. ijpsr.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. By correlating the structural features of a series of derivatives with their biological activity, QSAR models can predict the potency of new, unsynthesized compounds. imist.ma This allows for the rational design of molecules with improved activity. imist.maimist.ma These computational predictions must be validated through rigorous experimental testing. In vitro assays can confirm the biological activity and elucidate the mechanism of action, creating a feedback loop to refine the computational models.

Expanding the Scope of Applications in Advanced Functional Materials

The unique structure of this compound, featuring a rigid furan ring and flexible amino alcohol chain, makes it an attractive building block for advanced functional materials. alfa-chemistry.com Both the furan and amino alcohol moieties can be leveraged to create novel polymers with tailored properties.

Furan-based polymers are gaining attention as sustainable alternatives to their petroleum-based counterparts. gminsights.comacs.org The furan ring can participate in reversible Diels-Alder reactions, which can be used to create self-healing materials and recyclable thermosets. researchgate.net The hydroxyl and amine groups of the compound can serve as reactive sites for polymerization, leading to the formation of polyurethanes, polyamides, and polyesters. nih.govnih.gov Furthermore, furan-based amines are being explored for creating high-performance thermosets like polybenzoxazines, which exhibit excellent thermal stability and adhesion properties. digitellinc.comacs.org

Amino alcohols are also used to create materials with specific functionalities, such as corrosion inhibitors and agents for water treatment. alfa-chemistry.com The amine groups can be functionalized to enhance surface adhesion or to introduce other chemical properties. nih.gov Future research should explore the synthesis of polymers from this compound and characterize their mechanical, thermal, and chemical properties for applications in coatings, adhesives, and biomedical devices. nih.govmdpi.com

Potential Material ApplicationKey Structural FeatureResearch Direction
Self-Healing Polymers Furan ring (Diels-Alder reaction). researchgate.netInvestigating polymerization and cross-linking via Diels-Alder chemistry.
High-Performance Thermosets Furan-amine structure. digitellinc.comacs.orgSynthesis of polybenzoxazines and other thermosets; thermal and mechanical characterization.
Functional Coatings Amino alcohol group. alfa-chemistry.comExploring use as corrosion inhibitors and surface modification agents.
Biodegradable Elastomers Poly(ester amide) formation. nih.govDevelopment of biocompatible and biodegradable materials for tissue engineering.

Development of High-Throughput Screening Methodologies for Derivative Libraries

To efficiently explore the vast chemical space accessible from this compound, the development of high-throughput screening (HTS) methodologies is crucial. By synthesizing large libraries of related compounds and rapidly testing them for desired properties, researchers can quickly identify promising candidates for further development. mdpi.com

Combinatorial chemistry approaches can be employed to generate diverse libraries of derivatives by systematically modifying the furan ring, the amino group, or the hydroxyl group. This could involve reacting the parent molecule with a variety of aldehydes, acyl chlorides, or isocyanates.

Once these libraries are created, HTS assays can be used to evaluate them for specific biological activities or material properties. For example, automated biochemical assays can screen for inhibition of specific enzymes, while robotic systems can assess properties like thermal stability or surface adhesion for materials science applications. nih.govmdpi.com A successful HTS campaign on diphenyl furan derivatives identified potent inhibitors of an essential enzyme in Mycobacterium tuberculosis, demonstrating the power of this approach. nih.gov

Design of Targeted Derivatives with Enhanced Selectivity for Specific Research Applications

Building upon the insights gained from mechanistic studies and HTS, the final frontier is the rational design of derivatives with high potency and selectivity for specific applications. Understanding the Structure-Activity Relationship (SAR) is paramount. ijabbr.commdpi.com SAR studies systematically alter the molecule's structure and measure the effect on its activity, revealing which parts of the molecule are critical for its function. mdpi.comiiarjournals.org

For therapeutic applications, this could involve modifying the structure to enhance binding to a specific enzyme's active site while minimizing off-target effects. For example, SAR studies on furan chalcones identified specific substitution patterns that led to potent urease inhibition. mdpi.com Similarly, furan-conjugated tripeptides have been studied for their antitumor properties, with SAR analysis guiding the design of more effective compounds. researchgate.net

In materials science, targeted design could involve creating derivatives that optimize properties like cross-linking density, hydrophobicity, or biocompatibility. By fine-tuning the molecular architecture, it is possible to create materials that are precisely engineered for a specific purpose, from advanced composites to scaffolds for tissue engineering. mdpi.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.